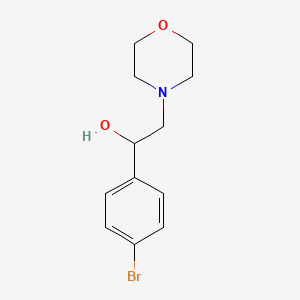

1-(4-Bromophenyl)-2-morpholinoethanol

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(4-Bromophenyl)-2-morpholinoethanol often involves complex reactions. For example, the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride involved reactions under N2 atmosphere, highlighting the intricate procedures for synthesizing morpholine derivatives (Singh et al., 2000). Another example is the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating the versatility of methods in obtaining bromophenyl morpholine derivatives (Zhao, 2012).

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives reveals interesting configurations. The morpholine ring typically adopts a chair conformation, contributing to the molecule's stability and reactivity. For instance, in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the bromophenyl ring is approximately perpendicular to the naphthalene system, indicating distinct spatial arrangements which could influence its chemical properties (Zhao, 2012).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl morpholine derivatives can be complex and varied. For example, the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) demonstrate the compound's ability to form stable complexes with metals, which could be relevant in catalysis or material science applications (Singh et al., 2000).

Physical Properties Analysis

The physical properties of bromophenyl morpholine derivatives, such as solubility, melting point, and crystal structure, play a critical role in their application and functionality. The crystal structure of these compounds, as analyzed through X-ray diffraction, often reveals intricate molecular arrangements that could affect their reactivity and physical behavior (Zhao, 2012).

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-2-morpholinoethanol and similar compounds, such as reactivity with various chemical agents, stability under different conditions, and potential for chemical modifications, are essential for their application in synthesis and industry. The ability to form complexes with metals, as seen with tellurium-containing morpholine derivatives, indicates a broad range of chemical behaviors that could be exploited in chemical synthesis and material science (Singh et al., 2000).

Scientific Research Applications

Novel Synthesis Applications

1-(4-Bromophenyl)-2-morpholinoethanol has been explored in the field of novel synthesis. Researchers have used it in various synthetic processes, such as the synthesis of morpholine derivatives and related compounds. For instance, it's used in the synthesis of cis-3,5-disubstituted morpholine derivatives and as a substrate for the synthesis of di(methoxymethyl)morpholine and di(cyanomethyl)morpholine upon nucleophilic displacement of bromo atoms (D’hooghe et al., 2006).

Complexation and Structural Studies

This compound plays a significant role in complexation and structural studies. For example, it's involved in the complexation with palladium(II) and mercury(II), leading to the synthesis of various complexes (Singh et al., 2000). Additionally, its structure has been analyzed through crystallography, providing insights into its molecular arrangement and potential applications in materials science (Zhao, 2012).

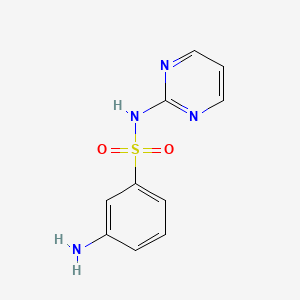

Pharmaceutical Intermediate Synthesis

1-(4-Bromophenyl)-2-morpholinoethanol is a key intermediate in the synthesis of pharmaceuticals. For example, it is used in the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a crucial intermediate for the anticoagulant rivaroxaban (Lingyan et al., 2011).

Applications in Organic Chemistry

It's extensively used in various organic chemistry reactions. This includes its use in safety-catch nitrogen protection (Surprenant & Lubell, 2006), and the synthesis of tertiary amino alcohols as Trihexyphenidyl analogs (Isakhanyan et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have shown to affect the pathways involved in antileishmanial and antimalarial activities .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

The stability and efficacy of similar compounds, such as 4-(4-bromophenyl)morpholine, suggest that they may be stable under standard conditions .

properties

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPAQJKAROMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283595 | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-morpholinoethanol | |

CAS RN |

7155-26-2 | |

| Record name | 7155-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.